molecular formula C6H4ClFN2O2 B011740 5-Chloro-4-fluoro-2-nitroaniline CAS No. 104222-34-6

5-Chloro-4-fluoro-2-nitroaniline

Cat. No. B011740
M. Wt: 190.56 g/mol
InChI Key: VRJKEIWZSOHDOH-UHFFFAOYSA-N
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Patent
US04826982

Procedure details

A solution of N-(3-chloro-4-fluoro-6-nitrophenyl)acetamide (30 g) in concentrated hydrochloric acid (50 ml) and ethanol (200 ml) was refluxed for 2.5 hours. To the reaction mixture was added ice water (300 ml) and the resulting precipitate was collected by filtration, washed with water and dried to give the title compound (24.9 g) as yellow needles, mp 149.5°-150° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:12]C(=O)C)[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[F:8]>Cl.C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[F:8])[NH2:12]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1F)[N+](=O)[O-])NC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C(=CC1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.